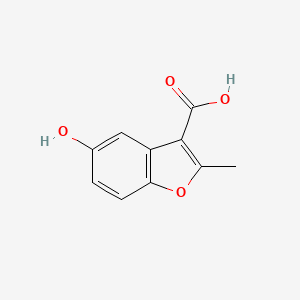

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid

説明

特性

IUPAC Name |

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFCQKIRJLFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs transition-metal catalysis for the cyclization of aryl acetylenes . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or different physicochemical properties .

科学的研究の応用

Synthesis of Derivatives

The synthesis of 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid derivatives has been a focal point in research, particularly for developing compounds with enhanced biological activities. For instance, derivatives have been synthesized for antimicrobial and anticancer studies. The synthesis typically involves reactions with various halogenated reagents to produce derivatives that exhibit specific pharmacological properties .

Table 1: Summary of Synthesized Derivatives

| Compound Name | Method of Synthesis | Key Properties |

|---|---|---|

| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Halogenation | Antifungal activity against Candida spp. |

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Acetylation | Antimicrobial activity against Gram-positive bacteria |

| 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Chlorination | Potential anti-inflammatory effects |

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A study evaluated the antimicrobial activity against various strains, including Gram-positive and Gram-negative bacteria as well as yeasts.

Key Findings:

- Compounds synthesized from this acid showed effective inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .

- Antifungal activity was noted against Candida albicans and Candida parapsilosis, with some compounds achieving MIC values of 100 μg/mL .

Anticancer Potential

The anticancer properties of derivatives of this compound have been explored through various cytotoxicity assays. These studies primarily focus on leukemia and carcinoma cell lines.

Case Study:

A study involved testing fourteen new benzofuran derivatives synthesized from this compound on K562 (leukemia) and HeLa (cervical carcinoma) cells. The results indicated that several derivatives reduced cell viability significantly, with IC50 values determined for the most effective compounds .

Table 2: Cytotoxicity Results

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 15 |

| Compound B | HeLa | 25 |

| Compound C | MOLT-4 | 10 |

Safety and Toxicity

While exploring the applications of this compound, safety profiles are crucial. The compound has been classified under various hazard categories:

作用機序

The mechanism of action of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

5-Hydroxybenzofuran-2-carboxylic Acid (CAS 496-41-3)

- Structural Differences : Lacks the methyl group at position 2; carboxylic acid is at position 2 instead of 3.

- Similar hydrogen-bonding capacity via -OH and -COOH groups.

2-(5-Cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Structural Differences : Features a cyclohexyl group at position 5 and a methylsulfanyl (-S-CH₃) group at position 3. The acetic acid side chain replaces the direct carboxylic acid at position 4.

- Physicochemical Properties :

- Synthesis : Prepared via hydrolysis of an ethyl ester precursor using KOH, yielding an 83% purified product .

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid (CAS 1105191-98-7)

- Structural Differences : Incorporates a dihydrobenzofuran (saturated furan ring) and an isoxazole-carboxylic acid moiety.

- Isoxazole group may enhance metabolic stability compared to benzofurans .

5-[(1Z)-2-Carboxyeth-1-en-1-yl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic Acid

- Structural Differences: Complex substituents include propenoic acid, methoxy groups, and a dihydrobenzofuran system.

- Pharmacological Implications : Multiple functional groups may improve binding affinity to biological targets but complicate synthetic accessibility .

Comparative Data Table

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Benzofuran derivatives with -OH and -COOH groups exhibit activity against bacterial and fungal strains, though specificity depends on substituent patterns .

- Drug Design : Modifications at positions 2 and 3 (e.g., methyl, cyclohexyl, or isoxazole groups) can optimize bioavailability and target binding .

生物活性

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid (C10H8O4) is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxylic acid group, contributing to its solubility and interaction with biological targets. Its structural formula is as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, particularly Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 50 to 200 μg/mL against pathogens like Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | C. albicans | 100 |

| S. aureus | 150 | |

| E. coli | 200 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and K562 (leukemia). In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Apoptosis via caspase activation |

| K562 | 15 | DNA fragmentation |

| MOLT-4 | 25 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, potentially inhibiting their activity.

- Caspase Activation : Induction of apoptosis in cancer cells is linked to increased activity of caspases, particularly caspase-3 .

- DNA Interaction : Some studies indicate that this compound may interact with DNA, inhibiting its cleavage by endonucleases, which could contribute to its anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound, against common pathogens. The results showed promising activity, especially against Gram-positive bacteria .

- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis markers such as cleaved caspase levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid, and how can reaction conditions be optimized?

- Answer: A typical approach involves cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, using NaH in THF as a base (e.g., for benzofuran derivatives) . Optimization includes solvent selection (e.g., hexafluoropropan-2-ol for enhanced electrophilicity) and oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to improve yield . Temperature control (0°C for sensitive intermediates) and stoichiometric adjustments are critical for minimizing side products.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer: High-performance liquid chromatography (HPLC) with UV detection is suitable for purity assessment . Structural elucidation relies on H/C NMR to confirm substituent positions and coupling patterns, though discrepancies between experimental and theoretical spectra may arise due to tautomerism or crystallographic packing effects . Single-crystal X-ray diffraction (e.g., R factor = 0.035) provides definitive confirmation of molecular geometry .

Q. What safety precautions are necessary when handling this compound?

- Answer: Use respiratory protection (N95 masks) and gloveboxes for toxic or volatile intermediates. Follow protocols for skin/eye exposure mitigation, as benzofuran derivatives may exhibit acute toxicity or mutagenicity . Store under inert atmospheres to prevent degradation.

Q. What pharmacological applications are associated with benzofuran derivatives?

- Answer: Aryl furans are explored for neurodegenerative disease therapies (e.g., modulating protein aggregation) and antiretroviral agents (e.g., HIV protease inhibition) . Hydroxy and methyl substituents enhance bioavailability by improving solubility and target binding.

Advanced Research Questions

Q. How do structural modifications at specific positions of the benzofuran core affect biological activity?

- Answer: Substituent effects are studied via SAR (structure-activity relationship) assays. For example:

- Position 2 (methyl): Enhances metabolic stability by reducing cytochrome P450 oxidation.

- Position 5 (hydroxy): Increases hydrogen-bonding potential, critical for enzyme inhibition (e.g., kinase targets) .

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities, guiding rational design .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Answer: Discrepancies in NMR shifts (e.g., aromatic proton splitting in compound 3g ) may arise from dynamic effects like ring puckering. Strategies include:

- Variable-temperature NMR to probe conformational exchange.

- Comparative analysis with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set).

- X-ray crystallography to resolve ambiguities in regiochemistry .

Q. What strategies address the lack of thermodynamic data for benzofuran derivatives in reaction design?

- Answer: Computational methods (e.g., Gaussian or ORCA software) calculate enthalpy () and entropy () of reactions. Key steps:

- Optimize geometries at the M06-2X/def2-TZVP level.

- Perform frequency analysis to confirm transition states.

- Validate with differential scanning calorimetry (DSC) for experimental values .

Q. How can impurities in synthetic batches be systematically identified and quantified?

- Answer: Use LC-MS/MS with electrospray ionization (ESI) to detect trace byproducts. For example:

- Monitor m/z ratios corresponding to demethylated or hydroxylated side products.

- Couple with tandem MS/MS fragmentation to confirm structures.

- Quantify using external calibration curves with reference standards .

Methodological Notes

- Experimental Design: Always include control reactions (e.g., substrate-only or catalyst-free conditions) to isolate specific mechanistic pathways .

- Data Interpretation: Cross-reference spectral data with databases (PubChem, SciFinder) and account for solvent effects in NMR (e.g., DMSO-d6 vs. CDCl) .

- Advanced Tools: Leverage cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening and ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。